N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide - 2034568-89-1

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Catalog Number: EVT-2939916
CAS Number: 2034568-89-1
Molecular Formula: C18H18N4O
Molecular Weight: 306.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist. It exhibits a 3-fold greater inhibitory activity than Revaprazan . PF-03716556 demonstrated rapid onset of action and greater potency compared to Omeprazole in preclinical models . It is being investigated as a potential treatment for gastroesophageal reflux disease .

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

Compound Description: Compound 10 is a potent triazolo- and imidazopyridine-based RORγt inverse agonist . It exhibits good pharmacological potency in both biochemical and cell-based assays, coupled with favorable physicochemical properties, including low to medium plasma protein binding across various species . Compound 10 also demonstrated in vivo activity in a rodent pharmacokinetic/pharmacodynamic model after oral administration, effectively reducing IL-17 cytokine production in ex vivo antigen recall assays .

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

Compound Description: Similar to compound 10, compound 33 is another potent RORγt inverse agonist within the triazolo- and imidazopyridine series . It demonstrates good pharmacological potencies in both biochemical and cell-based assays and exhibits excellent physicochemical properties, including low to medium plasma protein binding across species . Compound 33 also showed in vivo activity in a rodent pharmacokinetic/pharmacodynamic model, effectively lowering IL-17 cytokine production in ex vivo antigen recall assays following oral administration .

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

Compound Description: This compound is identified as a potential selective PDGFR inhibitor with an IC50 of 3 nM in a cellular proliferation assay . It is being considered for development as a treatment for pulmonary arterial hypertension (PAH) .

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

Compound Description: This compound is another potential selective PDGFR inhibitor, structurally related to the previous entry, with an IC50 of 45 nM in a cellular proliferation assay . Similar to its analogue, it is being investigated as a potential treatment for PAH .

8-[{2,6-dimethylbenzyl}amino]-N-[2-hydroxyethyl]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide

Compound Description: This compound is mentioned as an acid pump antagonist, investigated for its potential to improve gastrointestinal motility in diseases characterized by pathological gastrointestinal motility . It is suggested to induce the III phase of migrating inter-digestive contractions (IMC) .

Properties

CAS Number

2034568-89-1

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C18H18N4O

Molecular Weight

306.369

InChI

InChI=1S/C18H18N4O/c1-12-17(22-7-3-2-4-16(22)21-12)18(23)20-10-13-8-15(11-19-9-13)14-5-6-14/h2-4,7-9,11,14H,5-6,10H2,1H3,(H,20,23)

InChI Key

KUZRURUCPATLTD-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.